molecular formula C14H21BO3 B12514540 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B12514540
M. Wt: 248.13 g/mol
InChI Key: ZZJRUYFLRJONOP-UHFFFAOYSA-N
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol ( 2565644-51-9, Molecular Formula: C14H21BO3) is a high-value organoboron building block engineered for advanced synthetic chemistry and pharmaceutical research . This compound features a stable pinacol boronic ester group, a protected form of boronic acid that is crucial for modern metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a cornerstone method for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are prevalent in active pharmaceutical ingredients (APIs), functional materials, and agrochemicals . The simultaneous presence of the ethanol functional group on the aromatic ring provides a versatile handle for further synthetic manipulation, allowing researchers to readily incorporate solubility-modulating or linker elements into target molecules . The ortho-substitution pattern of the boronic ester and ethanol groups can impart unique steric and electronic properties that influence reactivity and can be exploited in the synthesis of constrained systems. As a key intermediate, this compound is strictly for Research Use Only (RUO) and is applied in drug discovery campaigns, such as the development of glycosidase inhibitors and candidates for Boron Neutron Capture Therapy (BNCT), a promising cancer treatment modality . The product is characterized by high purity and requires storage according to standard cold-chain protocols for boronic esters to ensure stability and performance .

Properties

Molecular Formula

C14H21BO3

Molecular Weight

248.13 g/mol

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8,16H,9-10H2,1-4H3

InChI Key

ZZJRUYFLRJONOP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCO

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most common approach involves Miyaura borylation , where an ortho-substituted aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).

Procedure :

  • Starting Material : 2-Bromo-2-phenylethanol or its protected derivatives (e.g., acetylated alcohol to prevent side reactions).
  • Catalyst System : PdCl₂(dppf) (1-2 mol%) with 1,1'-bis(diphenylphosphino)ferrocene ligands in toluene or 1,4-dioxane.
  • Conditions : Reaction at 100°C under inert atmosphere for 12–24 hours.
  • Yield : ~70–75%.

Key Considerations :

  • Steric hindrance from the ortho-substituted ethanol group necessitates bulky ligands (e.g., dppf) to stabilize the palladium intermediate.
  • Protection of the hydroxyl group (e.g., as a silyl ether) prevents boronic ester hydrolysis during the reaction.

Reduction of Ketone Intermediates

A two-step sequence involving ketone formation followed by reduction is employed when direct borylation is challenging.

Step 1: Synthesis of 2-(2-Bromophenyl)acetophenone

  • Friedel-Crafts Acylation : Reacting 2-bromotoluene with acetyl chloride in the presence of AlCl₃ yields the ketone.
  • Yield : ~65%.

Step 2: Sodium Borohydride Reduction

  • Conditions : NaBH₄ (2 equiv) in methanol at 0–20°C for 2 hours.
  • Yield : 45–50%.

Mechanistic Insight :
The boronate ester remains stable under mild reducing conditions, while the ketone is selectively reduced to the secondary alcohol.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial methods prioritize scalability and cost efficiency:

  • Catalyst Recycling : Immobilized palladium on carbon (Pd/C) reduces catalyst loading to 0.5 mol%.
  • Solvent System : Toluene/water biphasic mixtures enhance reagent mixing and heat dissipation.
  • Yield : 80–85% at pilot scale.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted boronating agents.
  • Crystallization : Recrystallization from ethanol/water (4:1) achieves >98% purity.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Purity
Miyaura Borylation PdCl₂(dppf) Toluene 100°C 70–75% 95%
Ketone Reduction NaBH₄ Methanol 0–20°C 45–50% 90%
Industrial Flow Pd/C Toluene/H₂O 120°C 80–85% 98%

Trade-offs :

  • Miyaura Borylation : Higher yields but requires stringent anhydrous conditions.
  • Ketone Reduction : Lower yields but avoids palladium costs.

Challenges and Solutions

Steric Hindrance in Ortho-Substituted Derivatives

  • Issue : Reduced reactivity due to bulky ortho substituents.
  • Solution : Use of electron-deficient phosphine ligands (e.g., XPhos) accelerates transmetalation.

Boronic Ester Hydrolysis

  • Issue : Instability in protic solvents.
  • Solution : In situ protection with trimethylsilyl chloride (TMSCl) during synthesis.

Emerging Methodologies

Nickel-Catalyzed Borylation

  • Catalyst : NiCl₂(PPh₃)₂ with cheaper ligand systems.
  • Yield : Comparable to palladium (68–72%) but with shorter reaction times.

Photoredox Catalysis

  • Conditions : Visible light irradiation with Ir(ppy)₃ catalyst.
  • Advantage : Ambient temperature reactions reduce energy costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The boronic ester group can be reduced to form the corresponding borane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetaldehyde or 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetone.

    Reduction: Formation of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic ester can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and delivery.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol (CAS 1400755-04-5)
  • Structural Difference: Para-substituted boronate ester with ethanol.
  • However, the para isomer may exhibit lower thermal stability due to decreased conjugation .
  • Synthetic Yield : Similar to the target compound (~80–90%) via pinacol boronate formation .
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol (CAS 651030-56-7)
  • Structural Difference : Meta-substituted boronate ester.
  • This may lower Lewis acidity, affecting catalytic efficiency in coupling reactions .

Functional Group Variations

[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b, CAS 443776-76-9)
  • Structural Difference: Methanol substituent instead of ethanol.
  • Impact: Shorter alkyl chain reduces solubility in polar solvents (e.g., methanol: 86% yield vs. ethanol derivatives requiring optimized conditions) .
  • Physical State: White solid (m.p. 48–50°C), contrasting with the oil form of some ethanol analogs .
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol (CAS 1220219-36-2)
  • Structural Difference : Cyclopropyl group adjacent to the boronate.
  • This structural feature may enhance stability in acidic conditions .

Heteroaromatic and Bioactive Derivatives

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol (CAS 1310384-43-0)
  • Structural Difference : Thiophene ring replaces benzene.
  • Impact : The electron-rich thiophene enhances boron reactivity in Suzuki-Miyaura couplings. However, sulfur may coordinate with transition metals, requiring tailored catalysts .
2-Methoxy-4-((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)methyl)phenol (7)
  • Structural Difference: Amino linkage and phenol/methoxy groups.
  • Impact : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra, highlighting the role of boronate esters in medicinal chemistry. The methoxy group may modulate membrane permeability .

Biological Activity

The compound 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boron-containing organic compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in drug design and development. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19B O2 , with a molecular weight of approximately 219.09 g/mol . The structure includes a dioxaborolane moiety that is significant for its reactivity and interaction with biological targets.

The biological activity of boron compounds often involves their ability to interact with various biomolecules. In the case of this compound:

  • Glycosidase Inhibition : Studies have shown that boronates can inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions such as diabetes by modulating glucose absorption and metabolism .
  • Anticancer Properties : There is emerging evidence that boron-containing compounds exhibit anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines . The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Glycosidase InhibitionModerate inhibition (IC50 values around 188 μM)
Anticancer ActivitySignificant reduction in proliferation rates in MDA-MB-231 cells
Toxicity AssessmentNo acute toxicity observed at doses up to 2000 mg/kg in mice

Case Studies

  • Glycosidase Inhibition Study :
    A study explored the inhibitory effects of various boron-containing compounds on glycosidases. The compound displayed moderate inhibition levels against maltase and glucosidase enzymes. This suggests potential applications in managing diabetes through the modulation of carbohydrate metabolism .
  • Anticancer Activity Evaluation :
    In vitro studies have evaluated the anticancer properties of boron-based compounds similar to this compound. These studies found significant inhibition of cell proliferation in cancerous cell lines such as MDA-MB-231 (triple-negative breast cancer), indicating a promising avenue for further research into its therapeutic potential .

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